molecular formula C13H14O2 B13617154 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol

2-(2-Methoxynaphthalen-1-yl)ethan-1-ol

Cat. No.: B13617154
M. Wt: 202.25 g/mol
InChI Key: CTHFDPIINZDOHR-UHFFFAOYSA-N
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Description

2-(2-Methoxynaphthalen-1-yl)ethan-1-ol is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and an ethan-1-ol group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol typically involves the reaction of 2-methoxynaphthalene with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the ethylene oxide ring opens and attaches to the naphthalene ring, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxynaphthalen-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: 2-(2-Methoxynaphthalen-1-yl)ethanone or 2-(2-Methoxynaphthalen-1-yl)ethanoic acid.

    Reduction: 2-(2-Methoxynaphthalen-1-yl)ethane.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxynaphthalen-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Industry: Used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxynaphthalen-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy and ethan-1-ol groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyethyl)naphthalene: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2-Naphthyl)ethanol: Lacks the methoxy group, affecting its chemical properties and reactivity.

    1-(6-Methoxynaphthalen-2-yl)ethan-1-ol: Positional isomer with the methoxy and ethan-1-ol groups attached at different positions on the naphthalene ring.

Uniqueness

2-(2-Methoxynaphthalen-1-yl)ethan-1-ol is unique due to the presence of both a methoxy group and an ethan-1-ol group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it useful in various synthetic and research applications.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-(2-methoxynaphthalen-1-yl)ethanol

InChI

InChI=1S/C13H14O2/c1-15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14/h2-7,14H,8-9H2,1H3

InChI Key

CTHFDPIINZDOHR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCO

Origin of Product

United States

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